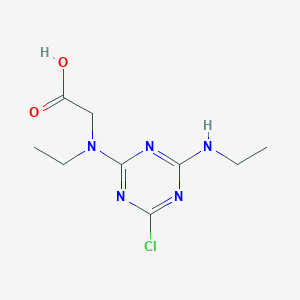
2-Chloro-2-methylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methylbutyric acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butyric acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the butyric acid chain, making it a unique and versatile chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylbutyric acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methylbutyric acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methylbutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbutyric acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield 2-methylbutanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-Methylbutyric acid.
Oxidation: 2-Methylbutanone or 2-methylbutanal.
Reduction: 2-Methylbutanol.
Aplicaciones Científicas De Investigación
2-Chloro-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of 2-chloro-2-methylbutyric acid involves its interaction with specific molecular targets. The chlorine atom in the compound makes it a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. The presence of the methyl group enhances its stability and reactivity. The compound can interact with enzymes and other proteins, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-3-methylbutyric acid: Has a different position of the chlorine atom, leading to variations in reactivity and applications.
2-Chloro-2-methylpropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-Chloro-2-methylbutyric acid is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
73758-54-0 |
|---|---|
Fórmula molecular |
C5H9ClO2 |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
2-chloro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9ClO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) |
Clave InChI |
NZZYVDKRZFWNRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


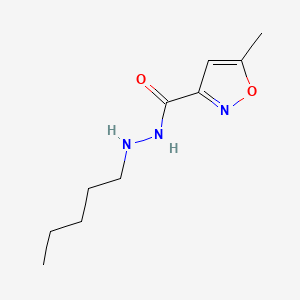

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
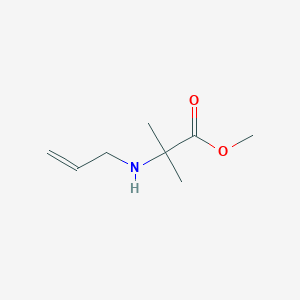

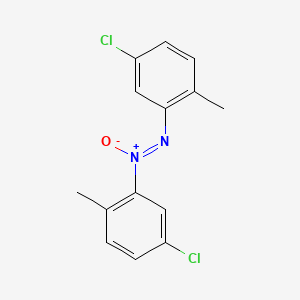
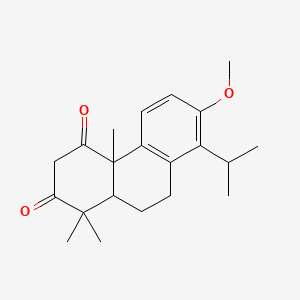

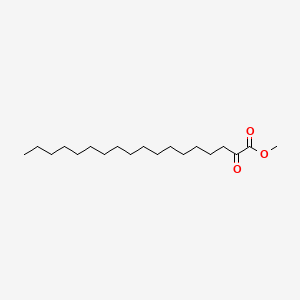
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
